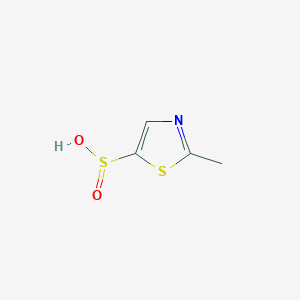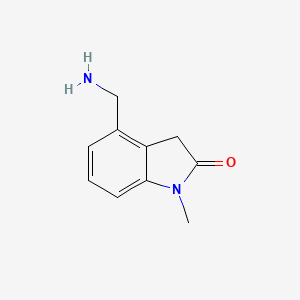![molecular formula C6H6ClN3O B15221224 1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride CAS No. 3268-69-7](/img/structure/B15221224.png)
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride can be synthesized through the cyclization of methyl a-chloronicotinate with hydrazine . The reaction typically involves the following steps:
Preparation of Methyl a-Chloronicotinate: This intermediate is synthesized by reacting nicotinic acid with thionyl chloride in the presence of methanol.
Cyclization with Hydrazine: The methyl a-chloronicotinate is then treated with hydrazine hydrate under reflux conditions to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide (MnO2) in toluene.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with potential changes in the functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of oxygen-containing groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms in the rings.
Pyrazolo[3,4-d]pyrimidines: These compounds have an additional nitrogen atom in the pyridine ring, which can alter their chemical and biological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a triazole ring fused to the pyrazolopyridine structure, providing unique properties and applications.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
3268-69-7 |
|---|---|
分子式 |
C6H6ClN3O |
分子量 |
171.58 g/mol |
IUPAC名 |
1,2-dihydropyrazolo[4,3-c]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-6-4-3-7-2-1-5(4)8-9-6;/h1-3H,(H2,8,9,10);1H |
InChIキー |
FMQQZNFXMOYPIS-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1NNC2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


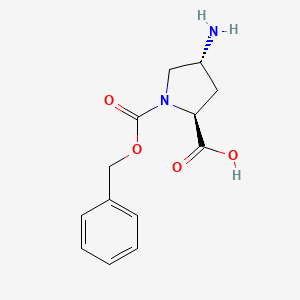
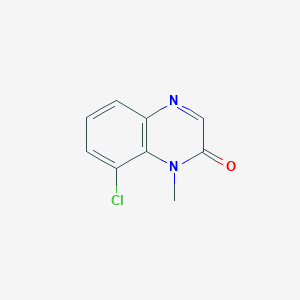
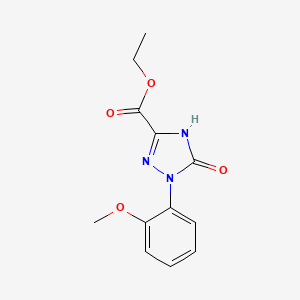
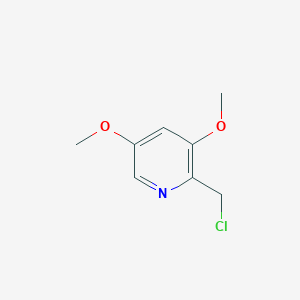
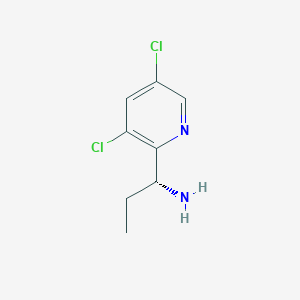
![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)
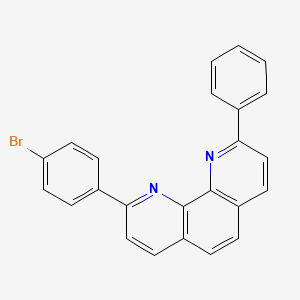
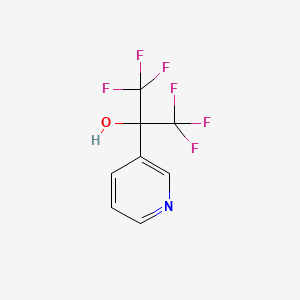
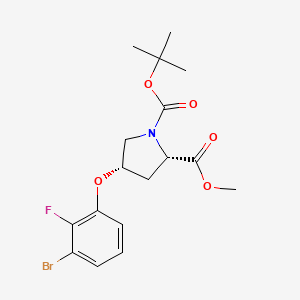
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)
